2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine and a fluorine atom on the phenyl ring, which is fused to an imidazo[1,2-a]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 4-bromo-3-fluoroaniline with 2-cyanopyridine under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents such as palladium catalysts. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the phenyl ring or the imidazo[1,2-a]pyridine core .
Scientific Research Applications
2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
- 2-(4-Bromo-phenyl)imidazo[1,2-a]pyridine
- 2-(4-Chloro-3-fluorophenyl)imidazo[1,2-a]pyridine
Uniqueness
2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can lead to distinct electronic and steric effects, which can influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C13H8BrFN2 |
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Molecular Weight |
291.12 g/mol |
IUPAC Name |
2-(4-bromo-3-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrFN2/c14-10-5-4-9(7-11(10)15)12-8-17-6-2-1-3-13(17)16-12/h1-8H |
InChI Key |
MXTJAERVVWEPMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)Br)F |
Origin of Product |
United States |
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